N-(5-chloropyridin-2-yl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(5-chloropyridin-2-yl)-4-nitrobenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a chlorine atom at the 5-position and a nitrobenzenesulfonamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-4-nitrobenzenesulfonamide typically involves the reaction of 5-chloropyridine-2-amine with 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The sulfonamide group can be oxidized to sulfonic acid derivatives under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic media.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Reduction: Amino-substituted benzenesulfonamide.
Oxidation: Sulfonic acid derivatives.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-4-nitrobenzenesulfonamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The nitro and sulfonamide groups play crucial roles in these interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide:
Uniqueness
N-(5-chloropyridin-2-yl)-4-nitrobenzenesulfonamide is unique due to its combination of a chloropyridine ring and a nitrobenzenesulfonamide group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for diverse research and industrial applications .
Properties
CAS No. |
349124-72-7 |
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Molecular Formula |
C11H8ClN3O4S |
Molecular Weight |
313.72 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C11H8ClN3O4S/c12-8-1-6-11(13-7-8)14-20(18,19)10-4-2-9(3-5-10)15(16)17/h1-7H,(H,13,14) |
InChI Key |
YTCYUIMRGPHUKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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